



An In-depth Technical Guide to Brasofensine Maleate

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Compound of Interest

Compound Name: Brasofensine Maleate

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Brasofensine Maleate, a potent monoamine reuptake inhibitor, has been a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in conditions such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and metabolic fate of Brasofensine Maleate, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Brasofensine is a phenyltropane derivative. The maleate salt is formed by the reaction of brasofensine with maleic acid.

IUPAC Name: (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine maleate[1]

Chemical Formula: C20H24Cl2N2O5

Molecular Weight: 459.32 g/mol

SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl">C@@H/C=N/OC.C(=CC(=O)O)C(=O)O

Physicochemical Data



The following table summarizes key physicochemical properties of Brasofensine and its maleate salt.

Property	Value	Reference
Brasofensine		
Molecular Formula	C16H20Cl2N2O	[1]
Molecular Weight	327.25 g/mol	[2]
XLogP3	4.1	[1]
Topological Polar Surface Area	24.8 Ų	[1]
Brasofensine Maleate		
Melting Point	140-142 °C	[3]

Pharmacology

Brasofensine is a dopamine reuptake inhibitor that also shows affinity for the norepinephrine and serotonin transporters.[3] Its primary mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the concentration of dopamine in the synaptic cleft.[4]

Binding Affinities and Potency

The following table summarizes the in vitro inhibitory activity of Brasofensine on monoamine reuptake.

Transporter	Assay System	IC ₅₀ (μΜ)	Reference
Dopamine (DAT)	Rat striatal synaptosomes	0.003	[3]
Norepinephrine (NET)	Rat hippocampal synaptosomes	0.0013	[3]
Serotonin (SERT)	Rat cortical synaptosomes	0.013	[3]



Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including rats, monkeys, and humans.

Species	Route	T _{max} (h)	Elimination Half-life (h)	Absolute Bioavailabil ity (%)	Reference
Rat	Oral	0.5 - 1	~2	7	[5]
Monkey	Oral	0.5 - 1	~4	0.8	[5]
Human	Oral	3 - 8	~24	Not Determined	[5]

Metabolism

Brasofensine undergoes extensive first-pass metabolism following oral administration. The primary metabolic pathways are O- and N-demethylation, as well as isomerization of the methyloxime group.[5] The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[5]

Experimental ProtocolsSynthesis of Brasofensine

A general synthetic scheme for Brasofensine involves the following key steps[3]:

- Demethylation: Demethylation of a suitable tropane intermediate.
- Protection: Protection of the resulting secondary amine, for example, with a Boc group.
- Reduction: Reduction of a carboxylic acid ester to the corresponding alcohol.
- Oxidation: Oxidation of the alcohol to an aldehyde.
- Oxime Formation: Reaction of the aldehyde with methoxyamine to form the O-methyloxime.



• Deprotection: Removal of the protecting group to yield Brasofensine.

The maleate salt can be prepared by reacting Brasofensine with maleic acid in a suitable solvent.

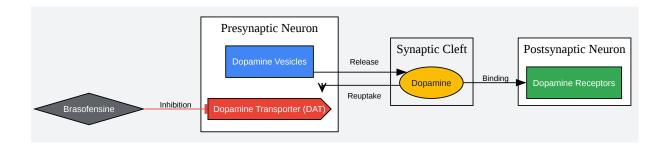
Dopamine Reuptake Inhibition Assay (General Protocol)

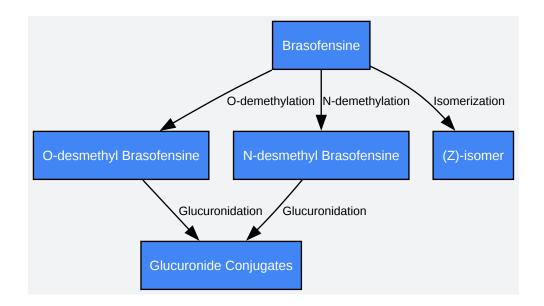
This protocol is a generalized procedure based on common practices for assessing dopamine reuptake inhibition.

- Synaptosome Preparation: Isolate synaptosomes from the striatum of a suitable animal model (e.g., rat) by differential centrifugation.
- Incubation: Pre-incubate the synaptosomes with varying concentrations of Brasofensine
 Maleate or a vehicle control in a suitable buffer.
- Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
- Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.
- Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radiolabeled dopamine.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Calculate the percent inhibition of dopamine uptake for each concentration of **Brasofensine Maleate** and determine the IC₅₀ value by non-linear regression analysis.

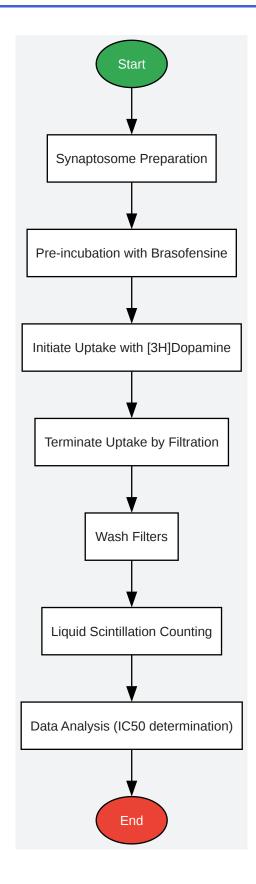
Visualizations Mechanism of Action of Brasofensine











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